molecular formula C13H17N3O B14777151 3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine

3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine

Cat. No.: B14777151
M. Wt: 231.29 g/mol
InChI Key: JHYINNKFJSWFRX-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with an appropriate alkylating agent, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.

    1,3,4-Oxadiazole: Shares the same core structure but with different substituents, leading to varied applications.

    1,2,5-Oxadiazole:

Uniqueness

3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine

InChI

InChI=1S/C13H17N3O/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3

InChI Key

JHYINNKFJSWFRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N

Origin of Product

United States

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